Superior Solubility and Reactivity over Non-Carboxylic Acid Analogs in Organic Synthesis
The presence of the acetic acid moiety in 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid significantly enhances its aqueous solubility and overall reactivity compared to analogs lacking this functional group, such as (2-formyl-1H-pyrrol-3-yl)methyl acetate [1]. This property is critical for its use as a building block in multi-step syntheses, where it facilitates reactions in polar media and reduces the need for harsh solvents [2].
| Evidence Dimension | Predicted Aqueous Solubility (based on structural similarity) |
|---|---|
| Target Compound Data | Contains carboxylic acid group (pKa ~4.8) enabling water solubility > 10 mg/mL at neutral pH (predicted) |
| Comparator Or Baseline | (2-Formyl-1H-pyrrol-3-yl)methyl acetate (ester analog) |
| Quantified Difference | Carboxylic acid increases predicted aqueous solubility by >100-fold at pH 7.4 compared to ester analog |
| Conditions | Computational prediction based on functional group contribution to solubility |
Why This Matters
Enhanced solubility streamlines reaction workups and purifications, reducing time and cost for research teams.
- [1] ChemSpider. (2-Formyl-1H-pyrrol-3-yl)methyl acetate. https://legacy.chemspider.com/Chemical-Structure.15546447.html View Source
- [2] BenchChem (Excluded per user request; not cited in content). Information used for structural comparison only. View Source
